![molecular formula C13H16ClNO2 B5695243 1-(5-chloro-2-methoxybenzoyl)piperidine](/img/structure/B5695243.png)
1-(5-chloro-2-methoxybenzoyl)piperidine
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Overview
Description
Synthesis Analysis
The synthesis of piperidine derivatives, such as 1-(5-chloro-2-methoxybenzoyl)piperidine, is a significant area of research in modern organic chemistry . Various methods have been developed for the synthesis of substituted piperidines, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Molecular Structure Analysis
The molecular formula of 1-(5-chloro-2-methoxybenzoyl)piperidine is C14H16ClNO4 . Its molecular weight is 297.74 .Physical And Chemical Properties Analysis
1-(5-chloro-2-methoxybenzoyl)piperidine is a powder at room temperature .Scientific Research Applications
Heterocyclic Chemistry
1-(5-chloro-2-methoxybenzoyl)piperidine-4-carboxylic acid contributes to the synthesis of heterocyclic compounds:
- N-Substituted 6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazoles : These derivatives exhibit diverse biological activities .
Green Chemistry
The compound plays a role in environmentally friendly processes:
- Copper-Catalyzed Synthesis of 2-Benzimidazolones : This method uses 2-nitroaniline and dimethyl carbonate via hydrosilylation, emphasizing sustainability .
Mechanistic Insights
Understanding the reactivity of benzylic halides is crucial:
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit cox-1 inhibitory activity , suggesting that this compound may also target COX-1 or related enzymes.
Mode of Action
If it does indeed target COX-1, it may inhibit the enzyme’s activity, thereby reducing the production of prostaglandins and other inflammatory mediators .
Biochemical Pathways
Given the potential COX-1 inhibitory activity, this compound may affect the arachidonic acid pathway . By inhibiting COX-1, it could reduce the conversion of arachidonic acid to prostaglandins, thereby modulating inflammation and pain responses.
Pharmacokinetics
The compound’s molecular weight (29773 g/mol ) suggests it may have suitable properties for oral bioavailability.
Result of Action
If it does inhibit COX-1, it could potentially reduce inflammation and pain by decreasing prostaglandin production .
Safety and Hazards
Future Directions
There are several future directions for research on 1-(5-chloro-2-methoxybenzoyl)piperidine. One area of interest is the development of more potent and selective modulators of glutamate receptors. More than 7000 piperidine-related papers were published during the last five years , indicating a significant interest in this field of research .
properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-17-12-6-5-10(14)9-11(12)13(16)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWOYOPADOIVIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methoxybenzoyl)piperidine |
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